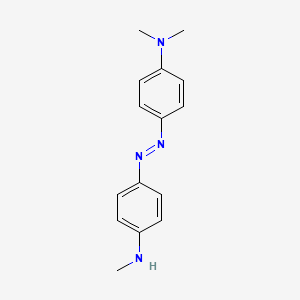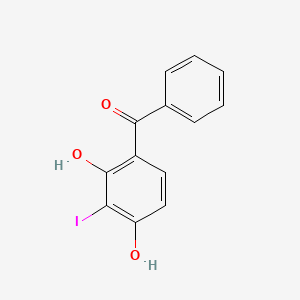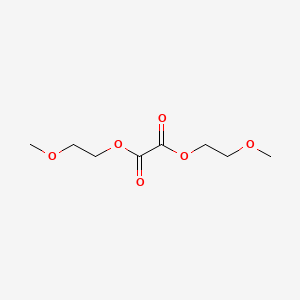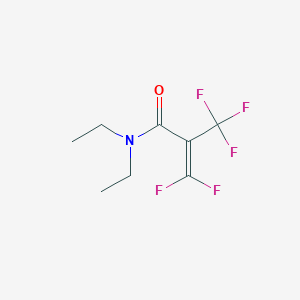
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and two fluorine atoms attached to a prop-2-enamide backbone, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide typically involves the introduction of fluorine atoms into the molecular structure through various fluorination techniques. One common method is the use of difluoromethylation reagents, which can introduce the CF2 group into the molecule. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Mecanismo De Acción
The mechanism by which N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide
- N,N-Diethyl-3-(trifluoromethyl)benzamide
- 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)acrylamide
Uniqueness
N,N-Diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide stands out due to its specific combination of fluorine atoms and the trifluoromethyl group, which imparts unique chemical and physical properties. These properties can enhance its reactivity and stability, making it a valuable compound for various applications .
Propiedades
Número CAS |
41296-92-8 |
|---|---|
Fórmula molecular |
C8H10F5NO |
Peso molecular |
231.16 g/mol |
Nombre IUPAC |
N,N-diethyl-3,3-difluoro-2-(trifluoromethyl)prop-2-enamide |
InChI |
InChI=1S/C8H10F5NO/c1-3-14(4-2)7(15)5(6(9)10)8(11,12)13/h3-4H2,1-2H3 |
Clave InChI |
KVGLZEDVEQTSGQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(=C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
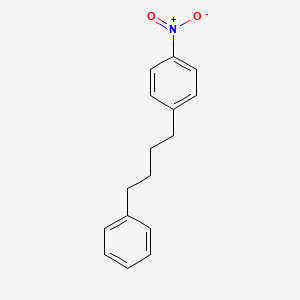
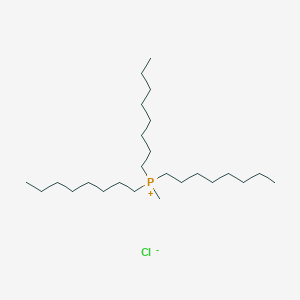



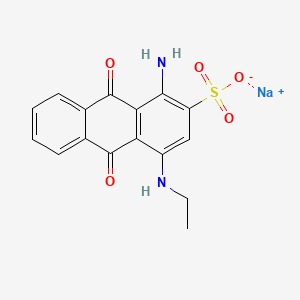
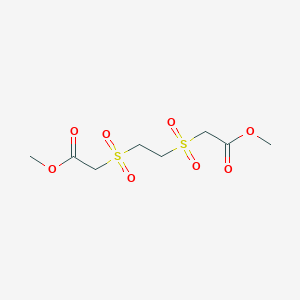
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
